1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the coupling of the naphthalene moiety with the intermediate product to form the desired urea compound. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The benzo[d]oxazole and piperidine rings are crucial for binding to the active site of the target, while the naphthalene moiety enhances the compound’s stability and affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylmethyl)urea
- 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(benzyl)urea
Uniqueness
Compared to similar compounds, 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea stands out due to the presence of the naphthalene moiety, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific binding characteristics.
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-24(27-17-20-8-5-7-19-6-1-2-9-21(19)20)26-16-18-12-14-29(15-13-18)25-28-22-10-3-4-11-23(22)31-25/h1-11,18H,12-17H2,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCMPAUGHUIZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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